molecular formula C20H15ClN2O4S B2784276 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine CAS No. 823828-40-6

4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine

Cat. No.: B2784276
CAS No.: 823828-40-6
M. Wt: 414.86
InChI Key: PSBPULRFCBUGCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((4-Chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the investigation of novel anti-inflammatory therapeutics. Its molecular structure, which incorporates both a (4-chlorophenyl)sulfonyl group and a furan-2-ylmethyl amine moiety, suggests potential as a scaffold for enzyme inhibition. Research into structurally similar compounds, particularly those containing chlorophenyl and furfuryl groups, has demonstrated potent inhibitory activity against 15-lipoxygenase (15-LOX), a key enzyme in the arachidonic acid cascade responsible for producing pro-inflammatory mediators . The presence of these functional groups in related molecules has been linked to high efficacy in vitro, with specific derivatives showing IC50 values in the low micromolar range (e.g., 17-28 µM) and maintaining high cellular viability (79.5-98.8%) in assays, indicating a promising therapeutic window for further investigation . Furthermore, the oxazole core of the compound is a privileged structure in drug discovery, often associated with diverse biological activities. This combination of features makes this compound a valuable candidate for researchers exploring new lead compounds in the development of treatments for inflammatory diseases, with studies focusing on structure-activity relationships (SAR), mechanism of action, and in silico modeling to elucidate its potential .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O4S/c21-15-8-10-17(11-9-15)28(24,25)20-19(22-13-16-7-4-12-26-16)27-18(23-20)14-5-2-1-3-6-14/h1-12,22H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBPULRFCBUGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine typically involves multiple steps, starting with the preparation of the core oxazolamine structure. One common approach is the reaction of 2-furancarboxaldehyde with 4-chlorophenylsulfonyl chloride in the presence of an amine source under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. The process involves the use of catalysts to facilitate the reaction and purification steps to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of sulfonyl oxide derivatives.

  • Reduction: Production of reduced oxazolamine derivatives.

  • Substitution: Generation of substituted oxazolamine compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine exhibit significant anticancer properties. For instance:

  • In vitro evaluations against various cancer cell lines showed promising cytotoxic effects, with some derivatives demonstrating inhibition rates exceeding 50% at concentrations as low as 10 µM .
  • Molecular docking studies revealed that these compounds effectively bind to tubulin, a target for many anticancer drugs, indicating their potential as tubulin inhibitors .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties:

  • Studies indicated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • The presence of the sulfonamide group is believed to enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .

Case Studies

Several case studies highlight the applications of this compound in research:

  • Anticancer Evaluation : A study assessed the anticancer activity of similar oxazole derivatives against multiple cancer cell lines, illustrating their potential as novel therapeutic agents .
  • Antibacterial Screening : Another investigation focused on the antibacterial efficacy of synthesized compounds, revealing substantial inhibitory effects on pathogenic strains .

Mechanism of Action

The mechanism by which 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group, facilitating nucleophilic substitution reactions, while the oxazolamine moiety can participate in hydrogen bonding and other interactions with biological targets.

Comparison with Similar Compounds

Notes on Structural Influence

  • Lipophilicity : The 4-chlorophenylsulfonyl group increases logP values, favoring blood-brain barrier penetration.
  • Solubility : Morpholine-containing derivatives () exhibit improved aqueous solubility due to polar moieties .
  • Metabolic Stability : Oxazole cores are less prone to oxidative metabolism than tetrazoles, extending half-life .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a chlorophenyl group, a sulfonyl group, and an oxazole ring, suggests various biological activities. This article explores its biological activity, including antitumor, antibacterial, and enzyme inhibitory properties.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : 428.9 g/mol
  • CAS Number : 862738-64-5
PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₂S
Molecular Weight428.9 g/mol
Melting PointNot Available
DensityNot Available

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit various biological activities:

  • Antitumor Activity :
    • Studies have shown that compounds with oxazole moieties can inhibit tumor cell proliferation. In vitro assays demonstrated significant antitumor effects against several cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
    • For instance, related compounds showed IC50 values of 6.26 ± 0.33 μM against HCC827 cells .
  • Antibacterial Activity :
    • The compound has demonstrated moderate to strong antibacterial activity against strains such as Salmonella Typhi, Escherichia coli, and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .
    • Comparative studies indicated that structural modifications could enhance antibacterial potency, suggesting a structure-activity relationship (SAR) that is crucial for drug design.
  • Enzyme Inhibition :
    • The sulfonamide group in the compound is associated with enzyme inhibition properties, particularly against acetylcholinesterase (AChE) and urease. This inhibition can be beneficial in treating conditions like Alzheimer's disease and urinary tract infections .
    • In silico studies have been conducted to predict binding affinities and interactions with target enzymes, providing insights into the compound's pharmacological potential .

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various derivatives containing the sulfonamide moiety, demonstrating their antitumor and antibacterial properties through both in vitro and in vivo assays .
  • Another research article detailed the synthesis of piperidine derivatives featuring similar functional groups, showcasing their potential in cancer chemotherapy and enzyme inhibition .
  • The biological evaluation of synthesized compounds indicated that those with a furan ring exhibited enhanced reactivity and biological activity compared to their non-furan counterparts. This suggests that the furan moiety plays a significant role in mediating biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)-2-phenyloxazol-5-amine, and how can reaction progress be monitored?

  • Methodology :

  • Sulfonylation and alkylation are key steps. Start with 4-chlorobenzenesulfonyl chloride reacting with a furan-2-ylmethylamine intermediate under inert conditions (argon/nitrogen). Use TLC (silica gel plates, ethyl acetate/hexane eluent) to monitor sulfonamide bond formation .
  • For oxazole ring formation, employ cyclization via Dean-Stark trap to remove water, with acetic acid as a catalyst. Monitor by HPLC (C18 column, acetonitrile/water gradient) to detect intermediates and byproducts .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 for CH₂/CH₃ groups. Key signals: furan β-protons (~6.3–7.4 ppm), sulfonyl-linked aromatic protons (7.5–8.1 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) and oxazole C=N/C-O (1650–1600 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) with <2 ppm error .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodology :

  • Antimicrobial assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli (96-well plates, resazurin viability dye) .
  • Cytotoxicity profiling : Screen against HEK-293 and HeLa cells via MTT assay (48-hour exposure, IC₅₀ calculation) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for the furan and sulfonyl moieties?

  • Methodology :

  • Analog synthesis : Replace furan with thiophene or pyrrole to assess heterocycle effects. Use molecular docking (AutoDock Vina) to compare binding affinities to bacterial enoyl-ACP reductase .
  • Pharmacophore mapping : Analyze sulfonyl group interactions with hydrophobic pockets via X-ray crystallography (if crystals are obtainable) or DFT calculations (B3LYP/6-31G*) .

Q. How should contradictory data in biological assays (e.g., high potency in vitro but low in vivo efficacy) be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (LC-MS/MS) and metabolic degradation using liver microsomes. If rapid clearance occurs, modify the furan group to reduce CYP450-mediated oxidation .
  • Formulation optimization : Test solubility in PEG-400/TPGS mixtures and assess bioavailability via spherical crystallization to enhance dissolution rates .

Q. What strategies mitigate conformational instability in solution?

  • Methodology :

  • Dynamic NMR : Identify rotational barriers of the sulfonyl group at variable temperatures (e.g., coalescence temperature for N–S bond rotation) .
  • X-ray crystallography : Resolve crystal packing effects (e.g., C–H⋯π interactions) that may stabilize specific conformers .

Key Research Challenges

  • Stereochemical Control : The oxazole-furan linkage may induce axial chirality. Use chiral HPLC (Chiralpak IA column) to separate enantiomers and assign configurations via electronic circular dichroism (ECD) .
  • Metabolite Identification : Employ HRMS/MS with in-source collision-induced dissociation (CID) to characterize Phase I/II metabolites in hepatic models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.